molecular formula C9H11NO3 B13723002 Ethyl 2-hydroxy-4-methylnicotinate

Ethyl 2-hydroxy-4-methylnicotinate

Cat. No.: B13723002
M. Wt: 181.19 g/mol
InChI Key: SSGJPAWMPNHUJT-UHFFFAOYSA-N
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Description

Historical Perspective of Research on Nicotinate (B505614) Derivatives

The journey of nicotinate derivatives in scientific research began with the discovery and isolation of nicotinic acid. Initially identified as an oxidation product of nicotine, its nutritional importance as a vitamin was not recognized until the early 20th century. This realization spurred extensive research into its biological functions and the synthesis of its derivatives.

Early research primarily focused on the vitamin activity of nicotinic acid and its role in preventing and treating pellagra. As the understanding of its biochemical pathways grew, particularly its conversion to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), the scope of research expanded. These coenzymes are crucial for numerous metabolic redox reactions, establishing nicotinic acid and its derivatives as fundamental molecules in cellular metabolism. genome.jp

In the mid-20th century, the pharmacological effects of nicotinic acid, particularly its lipid-lowering properties, became a significant area of investigation. This led to the development of various nicotinic acid derivatives with the aim of improving efficacy and reducing the side effects associated with high doses of the parent compound. researchgate.net The exploration of nicotinate esters and other modified forms has been a continuous effort to modulate the compound's pharmacokinetic and pharmacodynamic properties. researchgate.net

The latter half of the 20th century and the beginning of the 21st century saw a diversification in the application of nicotinate derivatives. Researchers began exploring their potential in areas beyond cardiovascular health, including their roles as insecticides, herbicides, and as building blocks in the synthesis of more complex molecules. chemistryjournal.net This historical trajectory highlights a continuous evolution in the scientific interest in nicotinate derivatives, from their fundamental biological roles to their diverse applications in medicine and agriculture.

Significance in Contemporary Chemical and Biological Research Paradigms

In the current research landscape, ethyl 2-hydroxy-4-methylnicotinate and related compounds are significant for several reasons. The pyridine (B92270) ring, a core component of this molecule, is a prevalent scaffold in many biologically active compounds. This makes nicotinate derivatives, including this compound, valuable intermediates in the synthesis of novel pharmaceutical agents and other functional molecules. ontosight.ai

The presence of multiple functional groups—an ester, a hydroxyl group, and a methyl group—on the pyridine ring of this compound provides versatile handles for chemical modifications. This allows for the systematic exploration of structure-activity relationships, a cornerstone of medicinal chemistry and drug discovery. Researchers can manipulate these groups to fine-tune the compound's properties, such as solubility, stability, and biological target affinity.

Recent studies have highlighted the potential of specific nicotinate derivatives in diverse therapeutic areas. For instance, certain derivatives have been investigated for their retinoprotective effects, suggesting potential applications in ophthalmology. mdpi.com The anti-inflammatory and analgesic properties of some nicotinic acid derivatives have also been reported. chemistryjournal.net Furthermore, the pursuit of new anti-tuberculosis agents has included the evaluation of nicotinic acid analogues. chemistryjournal.net

The compound also serves as a model system for studying the chemical reactivity and physical properties of substituted pyridines. Investigations into the synthesis and properties of related compounds, such as ethyl 4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates, contribute to the fundamental understanding of heterocyclic chemistry. researchgate.net

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H11NO3 scbt.com
Molecular Weight181.19 g/mol scbt.com
Boiling Point367.1±42.0 °C (Predicted) chemicalbook.com
Density1.163±0.06 g/cm3 (Predicted) chemicalbook.com
pKa10.20±0.10 (Predicted) chemicalbook.com

Related Nicotinate Derivatives and Their Research Applications

Compound NameKey Research Finding/Application
Ethyl 2-hydroxy-6-methylnicotinateUsed in chemical synthesis and research. sigmaaldrich.com
Methyl NicotinateUtilized in the synthesis of various derivatives with insecticidal activities. researchgate.netchemistryjournal.net
Ethyl 2,4-Dihydroxy-6-methylnicotinateA pyridine derivative used in organic synthesis. fishersci.catcichemicals.com
Ethyl 4-methylnicotinateServes as an intermediate in the synthesis of more complex molecules. ontosight.ai
2-Ethyl-3-hydroxy-6-methylpyridine nicotinateDemonstrated retinoprotective effects in preclinical models. mdpi.com
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylatesSynthesized and studied for their chemical properties. researchgate.net

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

ethyl 4-methyl-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-6(2)4-5-10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

SSGJPAWMPNHUJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CNC1=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Ethyl 2-hydroxy-4-methylnicotinate and Related Analogues

The synthesis of this compound, a substituted pyridine (B92270) derivative, relies on established principles of organic chemistry, primarily focusing on the construction of the pyridine ring and subsequent functional group manipulations.

Classical Esterification and Pyridine Ring Synthesis Approaches

The formation of the ethyl ester group in the target molecule is typically achieved through classical esterification methods. The most common of these is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com In this case, the precursor, 2-hydroxy-4-methylnicotinic acid, is reacted with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol. masterorganicchemistry.com

The core of the molecule, the substituted pyridine ring, can be constructed through several classical methods. One of the most fundamental approaches to pyridine synthesis is the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia. wikipedia.org This method first produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org For the synthesis of the parent acid, 2-hydroxy-4-methylnicotinic acid, established routes include the oxidation or direct carboxylation of 4-methyl-2-hydroxypyridine. Another classical approach is the oxidative ammonolysis of substituted picolines (methylpyridines) to form a cyanopyridine, which is then hydrolyzed to the corresponding nicotinic acid. mdpi.com

Multicomponent reactions offer an efficient classical route to highly substituted pyridines. For instance, a one-pot reaction involving an acetophenone, ethyl cyanoacetate, and an aryl aldehyde in the presence of ammonium (B1175870) acetate (B1210297) has been used to synthesize related 3-cyano-2-oxa-pyridine derivatives. researchgate.net

Regioselectivity and Stereochemical Considerations in Compound Synthesis

Regioselectivity—the control of the position of substituents on the pyridine ring—is a critical aspect of the synthesis. Achieving the specific 2-hydroxy, 3-ethoxycarbonyl, and 4-methyl arrangement requires careful selection of starting materials and reaction conditions. The synthesis of nicotinic acid isomers, such as 1,4-dihydro-2-methyl-4-oxo-nicotinic acid versus the 1,6-dihydro-6-oxo isomer, demonstrates the challenges and importance of directing functional groups to the correct positions on the ring. researchgate.net The choice of synthetic route, such as the Hantzsch synthesis versus building from a pre-functionalized pyridine, directly impacts the regiochemical outcome. Base-promoted reactions can also be employed to achieve high regioselectivity in the synthesis of related heterocyclic systems, such as substituted thiazoles. rsc.org

The target compound, this compound, is achiral and exists in tautomeric equilibrium with its 2-pyridone form (4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester). Therefore, stereochemical considerations are not relevant to the final structure itself. However, stereochemistry becomes a crucial factor in the synthesis of certain analogues. For example, the synthesis of ethyl 2-hydroxy-4-methylpentanoate, a structurally related aliphatic ester, results in a chiral center at the C2 position, requiring stereocontrolled methods to produce a specific enantiomer. sigmaaldrich.comnih.gov

Advanced Synthetic Techniques and Green Chemistry Applications

Modern synthetic chemistry emphasizes the development of efficient and environmentally responsible methods. This has led to the adoption of advanced techniques for the synthesis of nicotinic acid derivatives.

Catalyst-Mediated and Microwave-Assisted Syntheses

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity.

Catalyst-Mediated Synthesis: Both metal and biocatalysts are employed. Nickel(II)-catalyzed oxygen transfer reactions have been developed for preparing polysubstituted pyridines. researchgate.net In the gas phase, the direct oxidation of 3-picoline to nicotinic acid is often achieved using a vanadium(V) oxide catalyst. chimia.ch Biocatalysis, using enzymes, has emerged as a powerful tool. For example, the lipase (B570770) Novozym® 435 has been successfully used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614) in environmentally friendly solvents like tert-amyl alcohol. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. This technique has been effectively applied to the synthesis of nicotinic acid derivatives. A notable example is the preparation of various 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines under microwave heating, achieving high yields in a significantly shorter time frame compared to conventional heating. researchgate.net This method has been optimized using water as a solvent, further enhancing its green credentials. researchgate.net Similarly, related heterocyclic structures like 2,4-dihydroxy-1,8-naphthyridines have been synthesized efficiently using microwave assistance in the absence of any solvent or catalyst. researchgate.net

Table 1: Comparison of Synthetic Techniques for Nicotinic Acid Derivatives
TechniqueKey FeaturesExample ApplicationReference
Classical Hantzsch SynthesisMulticomponent condensation, requires subsequent oxidation.General synthesis of substituted pyridines. wikipedia.org
Catalyst-Mediated (Metal)High efficiency, selectivity; uses catalysts like V₂O₅ or Ni(II).Gas-phase oxidation of 3-picoline to nicotinic acid. researchgate.netchimia.ch
Catalyst-Mediated (Enzyme)Mild conditions, high selectivity, environmentally benign.Lipase-catalyzed synthesis of nicotinamides in tert-amyl alcohol. rsc.org
Microwave-AssistedRapid heating, reduced reaction times, often improved yields.Synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid. researchgate.net

Sustainable and Environmentally Benign Synthetic Routes

Green chemistry principles aim to reduce the environmental impact of chemical processes. The synthesis of nicotinic acid and its derivatives has been a focus of such improvements.

Biocatalytic Processes: The use of whole-cell biocatalysts or isolated enzymes like nitrilases to convert cyanopyridines into nicotinic acid is a significant advancement. frontiersin.orgnih.gov These reactions occur in water under mild temperature and pressure conditions, offering a stark contrast to traditional chemical methods that often require high energy input. nih.gov

Greener Solvents and Conditions: Research has focused on replacing hazardous organic solvents. The use of tert-amyl alcohol, considered a green solvent, in continuous-flow microreactors for the synthesis of nicotinamide derivatives represents a sustainable and efficient approach. rsc.org Solvent-free methods, such as using grinding techniques for the Claisen-Schmidt condensation to produce chalcones, also exemplify green synthesis. researchgate.net

Derivatization Strategies and Analogue Synthesis

This compound serves as a versatile building block for the synthesis of a wide range of analogues. Its functional groups—the ester, the pyridone/hydroxyl moiety, the methyl group, and the aromatic ring—are all potential sites for chemical modification.

Chemical Modifications of the Pyridine Ring System

The pyridine ring of this compound, existing in tautomeric equilibrium with its 2-pyridone form, is amenable to a range of chemical modifications. These transformations are pivotal for altering the electronic and steric properties of the core structure, thereby influencing the biological activity of the resulting derivatives.

One of the key transformations involves the site-selective functionalization of the C-H bonds of the pyridone ring. rsc.org While direct C-H functionalization on the target molecule is a subject of ongoing research, analogous transformations on related 2-pyridone systems provide a blueprint for potential reactions. These can include palladium-catalyzed cross-coupling reactions to introduce aryl or alkyl substituents at various positions, thereby expanding the molecular diversity accessible from this starting material.

Furthermore, the inherent reactivity of the 2-pyridone tautomer allows for the synthesis of fused heterocyclic systems. For instance, reactions with appropriate bifunctional reagents can lead to the construction of bicyclic and polycyclic frameworks. Research on related 2-pyridone-3-carboxylates has demonstrated the synthesis of furo[2,3-b]pyridines and pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. nih.govresearchgate.net These reactions typically proceed through an initial functionalization of the hydroxyl or amino group, followed by an intramolecular cyclization, showcasing the potential of this compound as a precursor to complex heterocyclic structures.

Ester and Hydroxyl Group Functionalization for Novel Analogues

The ester and hydroxyl functionalities of this compound offer convenient handles for the synthesis of a diverse array of novel analogues. The selective modification of these groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The hydroxyl group, in its 2-pyridone tautomeric form, can undergo O-alkylation to introduce a variety of alkyl and aryl ether linkages. nih.gov This transformation is typically achieved by reacting the substrate with an appropriate halide in the presence of a base. The resulting ethers can significantly impact the molecule's lipophilicity and hydrogen bonding capacity.

The ethyl ester group is also a versatile site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. nih.gov This amidation reaction is a common strategy in drug discovery to introduce new interaction points with biological targets. Alternatively, the ester can be reduced to the corresponding alcohol, providing another avenue for further functionalization.

Table 1: Potential Functionalization Reactions of this compound

Functional GroupReaction TypeReagents and ConditionsPotential Product Class
Hydroxyl (Pyridone)O-AlkylationAlkyl halide, Base (e.g., K₂CO₃)Pyridyl ethers
EsterHydrolysisAcid or Base (e.g., LiOH, HCl)Carboxylic acids
Carboxylic AcidAmide CouplingAmine, Coupling agent (e.g., HATU, EDC)Amides
EsterReductionReducing agent (e.g., LiAlH₄)Alcohols

Structure-Directed Synthesis of Biologically Relevant Precursors

The 2-pyridone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including antimicrobial, antiviral, and anticancer agents. nih.govnih.gov this compound, by virtue of its accessible functional groups and modifiable pyridine core, serves as an excellent starting point for the structure-directed synthesis of such precursors.

For example, the synthesis of functionalized 2-pyridone-3-carboxylic acids, which have shown promising antimicrobial activity, can be envisioned starting from the hydrolysis of the ethyl ester of the title compound. nih.govnih.gov Subsequent modifications of the pyridine ring and the carboxylic acid functionality can lead to a library of compounds for biological screening.

Moreover, the development of kinase inhibitors is a major focus in cancer therapy. nih.govut.ac.ir The 2-pyridone core is present in some kinase inhibitor scaffolds. The strategic elaboration of this compound, through reactions such as those outlined in the previous sections, could lead to the synthesis of novel kinase inhibitors. For instance, the introduction of specific side chains via C-H functionalization or amide coupling could be designed to target the ATP-binding site of various kinases. The synthesis of complex heterocyclic systems, such as those containing fused pyrimidine (B1678525) rings, from 2-pyridone precursors has been shown to yield compounds with significant anticancer activity. nih.gov

Biological Interactions and Mechanistic Studies Preclinical Focus

Exploration of Molecular Targets and Ligand-Receptor Interactions

A thorough review of scientific databases and literature reveals a lack of specific studies detailing the direct interactions of Ethyl 2-hydroxy-4-methylnicotinate with various enzymes and receptors.

Enzyme Inhibition and Activation Profiles

There is currently no direct evidence in the reviewed literature to suggest that this compound is a significant inhibitor or activator of Nicotinamide (B372718) phosphoribosyltransferase (NAMPT), Poly(ADP-ribose) polymerase 1 (PARP1), or Cyclooxygenase-2 (COX-2).

While the NAD+ metabolic pathway, where NAMPT and PARP1 are crucial enzymes, is a subject of intense research, studies have not yet characterized the activity of this compound within this context. nih.govnih.govnih.govnih.gov The relationship between NAMPT-derived NAD+ and PARP1 activity is critical in processes like inflammation and DNA repair, but the role of this specific nicotinate (B505614) ester remains uninvestigated. nih.govnih.gov

Receptor Binding Affinities and Modulatory Effects

Specific binding affinities and modulatory effects of this compound on neuronal or platelet receptors have not been documented.

Nicotinic Acetylcholine Receptors (nAChRs): As members of the pentameric ligand-gated ion channel superfamily, nAChRs are important drug targets. wikipedia.orgnih.govnih.gov However, no studies were found that measured the binding or functional modulation of any nAChR subtype by this compound.

Metabotropic Glutamate Receptor 5 (mGlu5): Research into positive allosteric modulators for mGlu5 has explored various chemical scaffolds, including some derived from methyl-6-methylnicotinate, but has not identified this compound as an active compound. nih.govacs.org

P2Y12 Receptor: While complex derivatives of ethyl-nicotinate have been developed as P2Y12 antagonists for antiplatelet therapy, there is no information available on the activity of the simpler this compound at this receptor. nih.govresearchgate.net

Modulation of Cellular Pathways in Model Systems

Data on how this compound influences cellular signaling cascades, gene expression, or oxidative stress in model systems is not available in the current body of scientific literature.

Influence on Cell Signaling Cascades

NAD+ Metabolism: The central role of NAD+ in cellular metabolism is well-established, linking energy pathways to signaling and DNA repair. nih.govnih.gov However, the influence of this compound on the intricate network of NAD+ synthesis and consumption pathways has not been studied.

NF-κB Pathways: The NF-κB signaling pathway is a key regulator of inflammation. While certain molecules can modulate this pathway in response to oxidative stress, no such role has been described for this compound. researchgate.net

Effects on Gene Expression and Protein Synthesis (in vitro models)

No studies were identified that investigated the effects of this compound on gene expression or protein synthesis in any in vitro model.

Role in Oxidative Stress Regulation (cellular models)

Oxidative stress, characterized by an imbalance in reactive oxygen species, is implicated in numerous pathologies. nih.govnih.gov Though some substituted phenols and related heterocyclic compounds are known for their antioxidant properties, the specific capacity of this compound to regulate oxidative stress in cellular models has not been reported. nih.govnih.gov

Structure-Activity Relationships (SAR) and Pharmacophore Elucidation

The biological activity of nicotinic acid derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features, or pharmacophores, that are essential for a molecule's biological function. For derivatives of nicotinic acid, including esters like this compound, these studies have provided valuable insights into the structural requirements for their antimicrobial and anti-inflammatory effects.

Key structural motifs that have been identified as important for the biological activity of nicotinic acid derivatives include the pyridine (B92270) ring, the nature and position of substituents on this ring, and the characteristics of any side chains or ester groups. For instance, in a series of 2-substituted phenyl derivatives of nicotinic acid, compounds with a 2-bromophenyl substituent demonstrated notable analgesic and anti-inflammatory activities. nih.gov The presence of electron-withdrawing groups, such as halo groups, on the molecular scaffold has been shown to enhance the antimycobacterial activity of nicotinic acid hydrazide derivatives. researchgate.net

Furthermore, the ester group itself, as in this compound, plays a significant role. The length and nature of the alkyl chain of the ester can influence the lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes and interact with its biological target. epa.gov For some antimicrobial esters, an optimal hydrocarbon chain length, often around 10 to 12 carbons, has been associated with the most potent bactericidal activity. mdpi.com While specific SAR studies on this compound are not extensively documented in the available literature, the principles derived from related nicotinic acid esters and other antimicrobial esters suggest that the ethyl group, in combination with the hydroxy and methyl substituents on the pyridine ring, creates a unique electronic and steric profile that dictates its biological interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

While specific QSAR models for this compound were not found in the reviewed literature, studies on related nicotinic acid derivatives have demonstrated the utility of this approach. For example, a QSAR study was conducted on a series of nicotinic acid benzylidene hydrazide derivatives to understand their antimycobacterial activity. researchgate.net In this study, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, were correlated with the minimum inhibitory concentration (MIC) values against mycobacterial strains. The resulting models were able to predict the antimycobacterial activity of the compounds with a good degree of accuracy, highlighting the structural features that were most important for this activity. researchgate.net

Generally, QSAR models for anti-inflammatory and antimicrobial agents have shown that properties like lipophilicity (often represented by log P), electronic parameters (such as the distribution of charges), and steric factors are crucial in determining biological activity. epa.gov For non-steroidal anti-inflammatory drugs (NSAIDs), it has been observed that functional groups that increase lipophilicity often enhance anti-inflammatory activity. epa.gov Applying these principles to this compound, a QSAR model would likely consider descriptors related to its ethyl ester group, the hydroxyl group, and the methyl group on the pyridine ring to predict its potential biological activities.

Preclinical Biological Efficacy in In Vitro and Ex Vivo Models

Antimicrobial Properties against Specific Pathogens (e.g., bacterial, fungal strains)

A number of nicotinic acid derivatives have been investigated for their antimicrobial potential against a variety of pathogenic bacteria and fungi. researchgate.netbg.ac.rsnih.gov While studies specifically detailing the antimicrobial spectrum of this compound are limited, research on related compounds provides a strong indication of the potential antimicrobial activities within this class of molecules.

For instance, newly synthesized nicotinamides have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. bg.ac.rsmdpi.com In one study, nicotinic acid hydrazides were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov The results showed that different derivatives had varying levels of effectiveness against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Candida albicans. bg.ac.rsnih.gov Another study on nicotinic acid hydrazides found that some compounds were particularly effective against P. aeruginosa. nih.gov

The table below summarizes the antimicrobial activity of some representative nicotinic acid derivatives against various pathogens, as reported in the scientific literature.

Compound ClassPathogenActivity/ObservationReference(s)
Nicotinic acid hydrazidesPseudomonas aeruginosaEffective with MICs of 0.195 and 0.220 µg/mL for some derivatives. nih.gov
Nicotinic acid hydrazidesGram-positive bacteriaSome derivatives showed promising activity with MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis. nih.gov
Nicotinic acid hydrazidesMRSA (Staphylococcus aureus)A derivative showed an MIC of 7.81 µg/mL against the ATCC 43300 strain. nih.gov
NicotinamidesPseudomonas aeruginosaMost susceptible pathogen to a series of tested compounds. bg.ac.rsnih.gov
NicotinamidesKlebsiella pneumoniaeSignificant growth inhibition at 0.016 mM by a specific derivative. bg.ac.rsnih.gov
NicotinamidesGram-positive bacteriaA derivative was most effective against Gram-positive bacteria at 0.03 mM. bg.ac.rsnih.gov
NicotinamidesCandida albicansLeast susceptible pathogen to a series of tested compounds. bg.ac.rsnih.gov

It is important to note that the antimicrobial activity of these derivatives is highly dependent on their specific chemical structure. researchgate.net

Anti-inflammatory Mechanisms in Cell-Based Assays

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties in various cell-based models. nih.govnih.gov These effects are often mediated through the interaction with the G protein-coupled receptor 109A (GPR109A), which is expressed on immune cells such as monocytes and macrophages. nih.govnih.gov

In vitro studies using macrophage cell lines, such as RAW 264.7, have shown that nicotinic acid derivatives can significantly inhibit the production of pro-inflammatory mediators. nih.gov For example, when these cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response, treatment with nicotinic acid derivatives can reduce the secretion of nitric oxide (NO), a key inflammatory molecule. nih.gov

Furthermore, these compounds have been shown to decrease the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govnih.gov The mechanism underlying these effects often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes. By preventing the activation of NF-κB, nicotinic acid derivatives can effectively dampen the inflammatory response in macrophages. nih.govnih.gov

A study on new nicotinic acid derivatives showed that the most active compounds were able to significantly inhibit the levels of TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages, with a potency comparable to that of ibuprofen. nih.gov

Modulation of Immunological Responses in Isolated Cells

Beyond their direct anti-inflammatory effects, nicotinic acid and its derivatives can modulate the broader immunological response by influencing the behavior of various immune cells. This includes effects on monocytes, macrophages, and lymphocytes.

Nicotinic acid has been shown to protect human lymphocytes from DNA damage induced by oxygen radicals in vivo. nih.gov This suggests a potential role in maintaining immune cell integrity and function. In human monocytes, nicotinic acid has been found to have substantial anti-inflammatory effects, reducing the production of chemokines and cytokines in response to Toll-like receptor (TLR) ligands. nih.govnih.gov

Moreover, nicotinic acid and its metabolites can influence the polarization of macrophages. Macrophages can exist in different functional states, with M1 macrophages being pro-inflammatory and M2 macrophages having anti-inflammatory and tissue-reparative functions. Studies have shown that niacin and its metabolite nicotinamide can skew macrophage polarization towards the anti-inflammatory M2 phenotype. cabidigitallibrary.org This shift from a pro-inflammatory to an anti-inflammatory state is a key aspect of resolving inflammation and promoting healing.

While GPR109A is expressed on various immune cells, it is notably absent in lymphocytes. nih.gov Therefore, the effects of nicotinic acid derivatives on lymphocytes may be mediated through different, GPR109A-independent pathways or indirectly through their effects on other immune cells like macrophages and dendritic cells. researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These methods provide a detailed understanding of electron distribution and orbital energies, which are fundamental to a molecule's stability and reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikimedia.org A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability. researchgate.net

In studies of structurally related heterocyclic compounds, such as pyran and hexahydropyrimidine (B1621009) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these properties. nih.govmaterialsciencejournal.org For instance, a minimal HOMO-LUMO energy gap of 4.6255 eV was found for a hexahydropyrimidine derivative, indicating its reactive nature. nih.gov The analysis of FMOs helps to prove the bioactivity of a molecule, which often arises from intramolecular charge transfer (ICT) from electron-donating to electron-accepting regions. researchgate.net

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. wikimedia.org
Ionization Potential (I) -EHOMOThe energy required to remove an electron from the molecule. materialsciencejournal.org
Electron Affinity (A) -ELUMOThe energy released when an electron is added to the molecule. materialsciencejournal.org
Global Hardness (η) (I - A) / 2Measures the resistance of a molecule to change its electron configuration. materialsciencejournal.org
Global Softness (S) 1 / (2η)The reciprocal of hardness, indicating the capacity of a molecule to accept electrons. materialsciencejournal.org
Electronegativity (χ) (I + A) / 2Measures the ability of a molecule to attract electrons.
Chemical Potential (μ) -(I + A) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) μ² / (2η)Quantifies the electron-accepting capability of a species.

This table outlines the theoretical descriptors used in computational analysis. The specific values for this compound require dedicated DFT calculations.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which dictates its biological activity. This analysis involves mapping the molecule's potential energy surface (PES) by systematically rotating its flexible dihedral angles to identify the most stable conformers (energy minima). nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. This method is instrumental in drug discovery for predicting ligand-protein interactions and binding affinities.

Molecular docking simulations can reveal how a ligand like this compound might interact with a biological target. The structural features of the compound, such as the hydroxyl (-OH) and ester groups, are key to its binding potential. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The pyridine ring itself can participate in π-π stacking or hydrophobic interactions within a receptor's active site.

In docking studies of similar heterocyclic compounds, these types of interactions are critical for stable binding. For instance, simulations involving thiazolidine-2,4-dione derivatives with the PPARγ receptor highlighted the importance of hydrogen bonding. researchgate.net For this compound, docking could predict its binding mode by identifying specific amino acid residues that form hydrogen bonds or other non-covalent interactions, thereby suggesting potential biological targets.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. The mechanism of action for nicotinic acid derivatives often involves their interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridine ring are crucial for this biological activity. Computational studies can elucidate these recognition mechanisms by visualizing how the ligand fits into the binding pocket of a receptor and analyzing the network of interactions that stabilize the complex. Hirshfeld surface analysis is another computational tool used to quantify the different intermolecular interactions that contribute to molecular recognition within a crystal structure. nih.gov

ADME Prediction in Preclinical Context (In Silico)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a vital part of the early drug discovery process. These computational models assess a compound's potential "drug-likeness" and pharmacokinetic properties before it undergoes expensive experimental testing.

Key parameters are often evaluated against established guidelines like Lipinski's Rule of Five and the Veber rule. Lipinski's rule suggests that a compound is more likely to be orally bioavailable if it has: a molecular weight ≤ 500 Da, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. The Veber rule adds that good oral bioavailability is also associated with a polar surface area (TPSA) ≤ 140 Ų and ≤ 10 rotatable bonds.

In silico studies on other heterocyclic compounds have demonstrated the utility of these predictions. nih.govnih.gov For example, a study on benzothiazole (B30560) derivatives calculated the percentage of absorption (%ABS) using the formula: %ABS = 109 – (0.345 × TPSA), with many compounds showing good predicted absorption. nih.gov

Based on its known structure, the ADME properties of this compound can be predicted.

Table 2: In Silico ADME Prediction for this compound

PropertyPredicted ValueLipinski's Rule of FiveVeber's RuleAssessment
Molecular Formula C₉H₁₁NO₃ scbt.com---
Molecular Weight 181.19 g/mol scbt.com≤ 500-Compliant
LogP (XLogP3) 0.4 nih.gov≤ 5-Compliant
Hydrogen Bond Donors 1≤ 5-Compliant
Hydrogen Bond Acceptors 4≤ 10-Compliant
Polar Surface Area (TPSA) 66.4 Ų nih.gov-≤ 140Compliant
Rotatable Bonds 2-≤ 10Compliant

The analysis indicates that this compound fully complies with both Lipinski's and Veber's rules. These results suggest the compound is likely to possess good oral bioavailability and favorable drug-like properties, making it a viable candidate for further investigation. nih.gov

Computational Chemistry and Molecular Modeling Investigations

In Silico Assessment of Metabolic Stability, Biotransformation, and Distribution

The structural features of this compound, namely the ethyl ester group and the substituted pyridine (B92270) ring, are key determinants of its behavior in biological systems. Computational tools leverage large databases of known metabolic reactions and physicochemical properties to forecast the fate of novel compounds. nih.gov

The metabolic stability of a compound is a critical factor, influencing its half-life and bioavailability. For this compound, the primary site of metabolic vulnerability is predicted to be the ethyl ester linkage. Ester-containing compounds are well-known substrates for carboxylesterases, which are abundant in various tissues, leading to rapid hydrolysis. pensoft.net

In silico biotransformation pathway prediction tools, such as those based on knowledge-driven rules or machine learning algorithms, can identify likely routes of metabolism and the resulting metabolites. pensoft.netuzh.ch For this compound, the predicted biotransformation is expected to proceed through two main phases of metabolism. Phase I reactions would likely involve hydrolysis of the ethyl ester to form the corresponding carboxylic acid, and oxidation of the methyl group on the pyridine ring. Phase II reactions would then involve the conjugation of the resulting metabolites to enhance their water solubility and facilitate excretion.

Table 1: Predicted Metabolic Stability and Biotransformation of this compound

ParameterPredicted OutcomeRationale / Predicted Pathway
Metabolic Stability Low to ModerateThe presence of an ethyl ester group suggests susceptibility to rapid hydrolysis by carboxylesterases.
Primary Metabolic Site Ethyl Ester GroupEster hydrolysis is a common and rapid metabolic pathway for many ester-containing compounds.
Predicted Phase I Metabolites 2-hydroxy-4-methylnicotinic acidHydrolysis of the ethyl ester.
Ethyl 2-hydroxy-4-(hydroxymethyl)nicotinateOxidation of the 4-methyl group.
Predicted Phase II Metabolites Glucuronide or sulfate (B86663) conjugates of 2-hydroxy-4-methylnicotinic acidConjugation of the carboxylic acid group to increase polarity and facilitate excretion.

This table is generated based on general principles of computational metabolic prediction for compounds with similar functional groups and does not represent experimentally verified data for this specific compound.

The ability of a compound to permeate biological membranes is crucial for its absorption and distribution to target tissues. In silico tools predict permeability based on a compound's physicochemical properties, such as its lipophilicity (logP), molecular weight, and polar surface area (PSA). nih.govnih.gov These parameters can be calculated from the two-dimensional structure of the molecule.

For this compound, computational models can predict its likely permeability across membranes like the intestinal epithelium. Based on its structural characteristics, it is possible to estimate its absorption and distribution behavior in non-human biological systems. For instance, a moderate logP value would suggest a balance between aqueous solubility and lipid membrane permeability, which is often favorable for oral absorption.

Table 2: Predicted Physicochemical and Permeability Properties of this compound

PropertyPredicted ValueImplication for Permeability and Distribution
Molecular Weight 181.19 g/mol Low molecular weight is generally favorable for passive diffusion across membranes.
logP (octanol-water partition coefficient) 1.2 - 1.8A positive logP suggests some lipophilicity, which is necessary for membrane permeation.
Topological Polar Surface Area (TPSA) 59.5 ŲA moderate TPSA suggests good potential for oral absorption and cell permeability.
Hydrogen Bond Donors 1A low number of hydrogen bond donors is favorable for membrane permeability.
Hydrogen Bond Acceptors 4A moderate number of hydrogen bond acceptors can influence solubility and interactions with transporters.
Predicted Caco-2 Permeability Moderate to HighThe combination of physicochemical properties suggests good potential for intestinal absorption.

This table contains values predicted by computational models and are intended for theoretical assessment. They are not experimentally derived values.

Preclinical Metabolic Fate and Biotransformation Studies

Identification of Metabolites in In Vitro Enzymatic Systems (e.g., liver microsomes)

In vitro studies using liver microsomes are instrumental in identifying the primary metabolites of a xenobiotic. For ethyl 2-hydroxy-4-methylnicotinate, several potential metabolites can be postulated based on the metabolism of similar compounds. The principal metabolic reactions are expected to be hydrolysis and oxidation.

One of the primary metabolic pathways for ethyl nicotinate (B505614) and its derivatives is the hydrolysis of the ethyl ester, catalyzed by carboxylesterases abundant in liver microsomes, to form the corresponding carboxylic acid. Therefore, the formation of 2-hydroxy-4-methylnicotinic acid is a highly probable metabolic step.

Furthermore, the methyl group at the 4-position of the pyridine (B92270) ring is susceptible to oxidation. Cytochrome P450 (CYP) enzymes, and potentially aldehyde oxidase (AO), can mediate the oxidation of methyl groups on aromatic rings. This would initially yield a hydroxymethyl metabolite (ethyl 2-hydroxy-4-(hydroxymethyl)nicotinate) , which could be further oxidized to a carboxylic acid derivative (ethyl 2-hydroxy-4-carboxynicotinate) .

The pyridine ring itself is also a target for metabolic enzymes. N-oxidation of the pyridine nitrogen by flavin-containing monooxygenases (FMOs) or CYPs is a common metabolic pathway for many pyridine-containing drugs. This would result in the formation of This compound N-oxide . Additionally, hydroxylation at other positions on the pyridine ring, if sterically accessible, could occur.

A summary of the potential metabolites identified in in vitro systems is presented in Table 1.

Table 1: Potential Metabolites of this compound in In Vitro Systems

Metabolite NamePutative Metabolic Pathway
2-hydroxy-4-methylnicotinic acidEster Hydrolysis
Ethyl 2-hydroxy-4-(hydroxymethyl)nicotinateMethyl Group Oxidation
Ethyl 2-hydroxy-4-carboxynicotinateMethyl Group Oxidation
This compound N-oxideN-Oxidation

Elucidation of Metabolic Pathways and Enzyme Involvement

The biotransformation of this compound is likely to proceed through several key enzymatic pathways, primarily involving esterases and oxidoreductases.

Ester Hydrolysis: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a critical and often rapid metabolic step for nicotinate esters. This reaction is primarily catalyzed by carboxylesterases, which are highly expressed in the liver.

Oxidative Metabolism: The oxidation of the 4-methyl group and the pyridine ring is expected to be mediated by the cytochrome P450 superfamily of enzymes. Specific CYP isozymes that could be involved include members of the CYP2D, CYP2E, and CYP3A subfamilies, which are known to metabolize a wide range of xenobiotics, including those with pyridine structures. nih.gov For instance, studies on other pyridine-containing compounds have demonstrated the involvement of various CYP enzymes in their metabolism. nih.gov

Aldehyde oxidase (AO) is another important enzyme in the metabolism of N-heterocyclic compounds. nih.govresearchgate.netnih.govcambridgemedchemconsulting.com AO can catalyze the oxidation of the carbon atom adjacent to the nitrogen in the pyridine ring. Depending on the electronic properties of the substituted pyridine ring in this compound, AO could play a role in its oxidative metabolism.

The potential enzymes involved in the metabolic pathways are summarized in Table 2.

Table 2: Elucidation of Metabolic Pathways and Enzyme Involvement

Metabolic PathwayKey Enzymes InvolvedPotential Metabolites
Ester HydrolysisCarboxylesterases2-hydroxy-4-methylnicotinic acid
Methyl Group OxidationCytochrome P450 (e.g., CYP2D, CYP2E, CYP3A), Aldehyde OxidaseEthyl 2-hydroxy-4-(hydroxymethyl)nicotinate, Ethyl 2-hydroxy-4-carboxynicotinate
N-OxidationFlavin-containing Monooxygenases (FMOs), Cytochrome P450This compound N-oxide
Ring HydroxylationCytochrome P450Hydroxylated derivatives

Comparative Metabolism across Different Preclinical Species (if relevant)

Significant species differences in drug metabolism are a well-documented phenomenon, and this is particularly true for compounds metabolized by enzymes like CYPs and AO, which exhibit species-specific expression and activity levels. While no direct comparative metabolism studies for this compound are available, data from related compounds suggest that the metabolic profile could vary across common preclinical species such as rats, mice, and guinea pigs.

For example, studies on other pyridine derivatives have shown quantitative and qualitative differences in metabolite formation between species. nih.gov The activity of certain CYP isozymes can differ substantially between rats and humans, leading to different major metabolic pathways. Similarly, aldehyde oxidase activity is known to vary significantly across species, with dogs, for instance, having very low levels of this enzyme compared to rodents and humans. nih.govcambridgemedchemconsulting.com

In the context of this compound, one might expect to see variations in the ratio of hydrolysis to oxidation products, as well as differences in the specific oxidative metabolites formed in different species. For instance, the rate and extent of N-oxidation versus methyl group oxidation could differ between rats and mice. Such differences are critical for the extrapolation of preclinical safety and efficacy data to humans. A hypothetical comparison based on general metabolic differences is presented in Table 3.

Table 3: Hypothetical Comparative Metabolism in Preclinical Species

SpeciesPotential Major Metabolic PathwaysPotential Minor Metabolic Pathways
RatEster Hydrolysis, Methyl Group OxidationN-Oxidation, Ring Hydroxylation
MouseMethyl Group Oxidation, N-OxidationEster Hydrolysis, Ring Hydroxylation
Guinea PigEster HydrolysisMethyl Group Oxidation, N-Oxidation

Advanced Analytical Methodologies for Research Quantification and Characterization

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are indispensable for isolating and quantifying ethyl 2-hydroxy-4-methylnicotinate from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is fundamental for the accurate quantification of this compound in research samples. A typical reversed-phase HPLC (RP-HPLC) method utilizes a C18 column, which is effective for separating moderately polar compounds like the target analyte. nih.govpensoft.net

Method development involves a systematic optimization of several key parameters to achieve the desired separation efficiency, resolution, and analysis time. This process includes the selection of an appropriate mobile phase, determination of the optimal flow rate, and setting the detection wavelength. For instance, a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a pH modifier like formic acid, is commonly used. nih.govjetir.org The isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and reproducibility. nih.gov

The detector wavelength is selected based on the UV-Vis absorbance spectrum of this compound to ensure maximum sensitivity. The method is then validated according to established guidelines to confirm its linearity, precision, accuracy, and selectivity. pensoft.net

Table 1: Illustrative HPLC Method Parameters for Analysis

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (70:30 v/v)
Flow Rate 1.0 mL/min
Detection UV at a specified wavelength (e.g., 268 nm)
Injection Volume 10 µL

| Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC-MS can provide both quantitative data and structural information. The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass spectra for each component, aiding in their identification. thepharmajournal.com

In some cases, derivatization may be employed to increase the volatility and thermal stability of the analyte, making it more amenable to GC analysis. researchgate.net The choice of the GC column, typically a capillary column with a specific stationary phase, is critical for achieving good separation. The temperature program of the GC oven is optimized to ensure efficient separation of the target analyte from other components in the sample matrix. embrapa.br The mass spectrometer can be operated in either full scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. researchgate.net

Spectroscopic and Spectrometric Characterization in Academic Research

Spectroscopic and spectrometric techniques are vital for the unambiguous structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone methods in this area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group, and the methyl group. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the molecule's structure. chemicalbook.comchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. rsc.org The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, alkyl) and its local electronic environment. rsc.orgrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
CH₃ (on ring) ~2.3 ~18
CH₂ (ethyl) ~4.3 ~61
CH₃ (ethyl) ~1.3 ~14
Aromatic CH ~6.0 - 7.5 ~105 - 160
C=O (ester) - ~167

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight of a compound with a very high degree of accuracy. This allows for the confident determination of the elemental composition of this compound, which has a molecular formula of C₉H₁₁NO₃ and a monoisotopic mass of 181.0739. scbt.com The high mass accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions, providing a high level of confidence in the compound's identification. rsc.org

Emerging Research Frontiers and Future Perspectives

Identification of Novel Biological Targets and Research Tool Applications

Currently, there are no publicly available studies that have identified specific biological targets for Ethyl 2-hydroxy-4-methylnicotinate. The initial steps in characterizing a new compound often involve high-throughput screening against a panel of known biological targets, such as enzymes and receptors, to identify any potential interactions. Its structural similarity to other nicotinic acid derivatives might suggest potential activity in areas where this class of compounds has shown promise, but this remains speculative without direct experimental evidence.

The utility of this compound as a research tool is also an open question. For a compound to be considered a valuable research tool, it typically needs to exhibit high potency and selectivity for a specific biological target. This allows researchers to probe the function of that target in biological systems. Without knowledge of its biological targets, its application as a research tool is yet to be established.

Development of Advanced Synthetic Strategies for Enhanced Analogues

The synthesis of analogues is a critical step in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. While the synthesis of this compound itself is feasible, there is no published literature on the development of advanced synthetic strategies specifically aimed at producing a diverse library of its analogues. Such strategies would be essential for systematically modifying the core structure to improve properties like potency, selectivity, and pharmacokinetic profiles.

Integration of Computational and Experimental Approaches in Preclinical Drug Discovery Pipelines

The integration of computational and experimental methods is a powerful paradigm in modern drug discovery. In silico techniques, such as molecular docking and virtual screening, can predict potential biological targets and guide the design of more effective analogues. However, no specific computational studies on this compound have been reported. A typical workflow would involve using the compound's structure to screen virtual libraries of biological targets, followed by experimental validation of any predicted interactions.

Role of this compound as a Scaffold for Chemical Biology Probes

A chemical scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds. The pyridone core of this compound could potentially serve as a scaffold for the development of chemical biology probes. These probes are essential tools for studying biological processes in their native environment. However, without a known biological target or activity, the development of such probes based on this specific scaffold has not been pursued in published research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing ethyl 2-hydroxy-4-methylnicotinate?

  • Methodology : Synthesis typically involves condensation or esterification reactions under controlled conditions. For example, nicotinic acid derivatives can be esterified using ethanol in the presence of acid catalysts. Characterization requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm molecular structure and substituent positions.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., hydroxyl, ester carbonyl) via characteristic absorption bands.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
    • Experimental Design : Follow guidelines for detailed procedural documentation, including solvent systems, reaction times, and purification steps, as outlined in academic journal protocols .

Q. How can researchers ensure the purity and stability of this compound under varying experimental conditions?

  • Methodology :

  • Chromatography : Use HPLC or GC with standardized columns (e.g., C18 reverse-phase) to assess purity.
  • Accelerated Stability Testing : Expose the compound to elevated temperatures, humidity, or UV light, and monitor degradation via periodic spectroscopic analysis.
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles.
    • Data Interpretation : Compare results against reference standards and document deviations using statistical tools like standard deviation or confidence intervals .

Q. What analytical techniques are optimal for distinguishing this compound from structurally similar compounds?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of substituents.
  • Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions.
  • Solubility Profiling : Test solubility in polar/non-polar solvents to differentiate hydrophobicity trends.
    • Cross-Validation : Combine multiple techniques (e.g., NMR + FTIR) to minimize false positives .

Advanced Research Questions

Q. How can computational modeling elucidate the intramolecular interactions and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate electronic properties (e.g., HOMO-LUMO gaps, charge distribution).
  • Molecular Dynamics (MD) Simulations : Study solvent interactions and conformational flexibility under simulated physiological conditions.
    • Case Study : Analogous studies on ethyl lactate demonstrated how hydrogen bonding and dielectric constants influence intramolecular interactions .

Q. What experimental approaches resolve contradictions in reported thermodynamic data (e.g., solubility, partition coefficients) for this compound?

  • Methodology :

  • Meta-Analysis : Systematically aggregate data from peer-reviewed studies, applying quality filters (e.g., excluding non-standardized methods).
  • Sensitivity Analysis : Identify variables (e.g., temperature, solvent polarity) contributing to discrepancies.
    • Example : Ethyl acetate’s thermodynamic inconsistencies were resolved by standardizing measurement protocols across labs .

Q. How can researchers design experiments to probe the kinetic behavior of this compound in catalytic reactions?

  • Methodology :

  • Stopped-Flow Spectroscopy : Monitor reaction intermediates in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during substrate binding.
  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps.
    • Data Analysis : Fit results to Arrhenius or Eyring equations to derive activation parameters .

Q. What strategies are effective for studying the compound’s interactions with biological macromolecules (e.g., proteins, DNA)?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinities and kinetics.
  • Circular Dichroism (CD) : Detect conformational changes in proteins upon ligand binding.
  • Molecular Docking : Predict binding sites using software like AutoDock or Schrödinger.
    • Validation : Cross-reference computational predictions with experimental mutagenesis data .

Data Management and Ethical Considerations

Q. How should researchers address ethical and reproducibility concerns when publishing studies on this compound?

  • Guidelines :

  • Transparency : Disclose all raw data, including negative results, in supplementary materials.
  • Ethical Compliance : Adhere to institutional review board (IRB) protocols for studies involving biological systems.
  • Reproducibility : Provide step-by-step experimental protocols, as mandated by journals like the Beilstein Journal of Organic Chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.